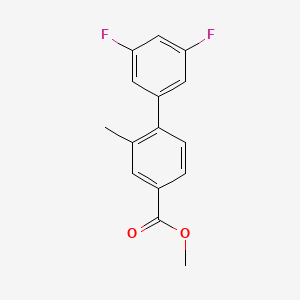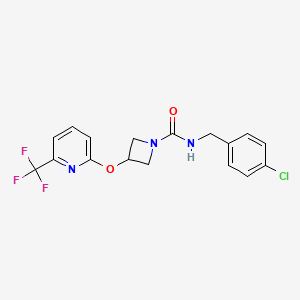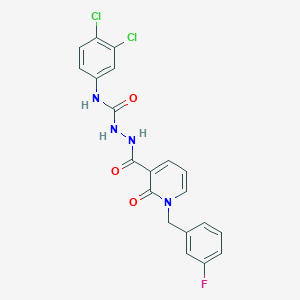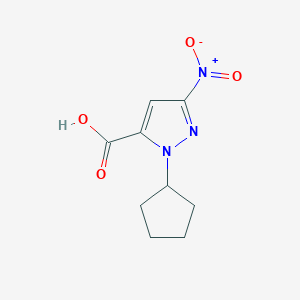
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a cyclobutane derivative often studied for its potential in medicinal and pharmaceutical applications. With its unique chemical structure, the compound exhibits a range of chemical and biological properties that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of a suitable precursor followed by amination and methoxymethylation. This process usually employs specific catalysts and solvents to ensure the desired stereochemistry and high yield.
Cyclization: : A suitable precursor undergoes cyclization under controlled conditions, using a Lewis acid catalyst like aluminum chloride.
Amination: : The resulting cyclobutane intermediate is then subjected to amination, typically using ammonia or an amine source.
Methoxymethylation: : Finally, the intermediate is treated with methoxymethyl chloride in the presence of a base like sodium hydroxide to achieve the desired product.
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques are often employed to enhance efficiency and scalability. This involves automated systems that control reaction parameters precisely, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The methoxymethyl group can be substituted under appropriate conditions, such as using nucleophilic agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Nucleophiles like halides or hydroxides.
Major Products
Oxidation: : Yields cyclobutanone derivatives.
Reduction: : Produces aminocyclobutane derivatives.
Substitution: : Results in varied functionalized cyclobutanes.
Scientific Research Applications
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is investigated for its potential in:
Chemistry: : As an intermediate in complex organic syntheses.
Biology: : Studying its interaction with biological molecules.
Medicine: : Potentially as a precursor in drug synthesis, particularly in neuropharmacology.
Industry: : Use as a building block for the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for this compound involves binding to specific molecular targets, leading to alterations in biological pathways. The methoxymethyl group and the amine functionality play crucial roles in its interaction with enzymes and receptors, modulating their activity and thus exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(hydroxymethyl)cyclobutan-1-amine hydrochloride
(1R,2S)-2-(aminomethyl)cyclobutan-1-amine hydrochloride
rac-(1R,2S)-2-(ethylamino)methylcyclobutan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride stands out due to its methoxymethyl group, which imparts unique steric and electronic properties. This differentiates it from other cyclobutane derivatives by influencing its reactivity and interaction with biological targets, making it a valuable compound in research.
Conclusion
rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a fascinating compound with diverse applications in scientific research and industry. Its unique chemical structure and properties offer significant potential for advancements in chemistry, biology, and medicine. This makes it a critical subject of study in the quest for new and innovative solutions.
Properties
IUPAC Name |
(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNWNMHXJFSLNO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2997051.png)


![1-(4-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2997056.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)

![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)

![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)
